molecular formula C20H18O4 B085165 (10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate CAS No. 10273-84-4

(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate

Cat. No. B085165
Key on ui cas rn: 10273-84-4
M. Wt: 322.4 g/mol
InChI Key: BVPQUFPFMVPKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05746892

Procedure details

Another embodiment of the invention utilizing the same amine groups in similar manner is the addition of one or more amine of Group A to a CAA having a high (>2,000 ppm) level of acetic acid. This high acetic acid-containing CAA feed stream may be fed to an acetic add distillation column, that is, a distillation column used for effectively reducing, by its distillation, acetic acid from the CAA. Distillation of the Group A-treated CAA yields a low acrolein (also now low acetic add) CAA. (The Group A amine can be fed to the acetic acid removal column as a separate stream as the high acetic acid CAA is fed to the column.) Subsequently, the low acrolein CAA is fed to a final distillation column, i.e., a high purity acrylic acid distillation column, where the final distillation steps, previously described, are carried out.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:4][CH2:5][C:6]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([CH2:20][O:21][C:22]([CH3:24])=[O:23])=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]2)=[O:3]>C(O)(=O)C>[CH:5]([CH:6]=[CH2:7])=[O:4].[CH3:24][C:22]([O:21][CH2:20][C:13]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([CH2:5][O:4][C:2]([CH3:1])=[O:3])=[C:19]2[C:14]=1[CH:15]=[CH:16][CH:17]=[CH:18]2)=[O:23]

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
add
DISTILLATION
Type
DISTILLATION
Details
distillation column
DISTILLATION
Type
DISTILLATION
Details
a distillation column
DISTILLATION
Type
DISTILLATION
Details
for effectively reducing, by its distillation, acetic acid from the CAA
DISTILLATION
Type
DISTILLATION
Details
Distillation of the Group
ADDITION
Type
ADDITION
Details
A-treated CAA

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=C
Name
Type
product
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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